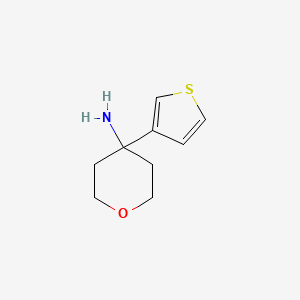
4-(Tiofen-3-il)oxan-4-amina
Descripción general
Descripción
“4-(Thiophen-3-yl)oxan-4-amine” is a chemical compound with a molecular weight of 183.27 . It is also known as “3-Thienyl-Oxa-4-Aminobenzenesulfonamide” with a molecular formula of C10H11NO2S2.
Synthesis Analysis
The synthesis of thiophene derivatives, including “4-(Thiophen-3-yl)oxan-4-amine”, can be achieved through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “4-(Thiophen-3-yl)oxan-4-amine” is complex. The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains an oxan ring and an amine group .Chemical Reactions Analysis
Thiophene derivatives, including “4-(Thiophen-3-yl)oxan-4-amine”, are known to undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación
Química medicinal: Agentes anticancerígenos
Los derivados del tiofeno, incluida la 4-(Tiofen-3-il)oxan-4-amina, se han explorado por su potencial en la creación de agentes anticancerígenos . La estructura única del tiofeno permite la síntesis de compuestos que pueden interactuar con varios objetivos biológicos, lo que potencialmente lleva al desarrollo de nuevos fármacos quimioterapéuticos.
Ciencia de materiales: Semiconductores orgánicos
La porción de tiofeno del compuesto es beneficiosa en el avance de los semiconductores orgánicos . Estos materiales son cruciales para desarrollar dispositivos electrónicos flexibles, ofreciendo una alternativa a los semiconductores tradicionales basados en silicio.
Electrónica orgánica: Transistores de efecto de campo
Las moléculas a base de tiofeno, incluida la this compound, son significativas en la fabricación de transistores de efecto de campo orgánicos (OFET) . Los OFET son componentes esenciales en la creación de pantallas y sensores flexibles.
Optoelectrónica: Diodos emisores de luz orgánicos (OLED)
Los compuestos de tiofeno son integrales en el diseño de OLED debido a sus excelentes propiedades electroluminiscentes . La tecnología OLED se utiliza ampliamente en aplicaciones de visualización e iluminación, beneficiándose de la capacidad del compuesto para emitir luz al ser estimulado eléctricamente.
Farmacología: Propiedades antiinflamatorias y antimicrobianas
Los derivados del tiofeno exhiben una gama de propiedades farmacológicas, incluidas las actividades antiinflamatorias y antimicrobianas . Esto los hace valiosos para el desarrollo de fármacos, contribuyendo a nuevos tratamientos para diversas afecciones inflamatorias e infecciones.
Síntesis química: Inhibidores de la corrosión
En la química industrial, los derivados del tiofeno se utilizan como inhibidores de la corrosión . Ayudan a proteger los metales de la corrosión, extendiendo la vida útil de los componentes metálicos en diversas aplicaciones.
Direcciones Futuras
Thiophene-based analogs, including “4-(Thiophen-3-yl)oxan-4-amine”, have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields.
Mecanismo De Acción
Target of action
The primary targets of similar compounds, such as aromatic amines, are often proteins or enzymes within cells. These targets play crucial roles in various biochemical processes, including signal transduction, metabolic pathways, and gene expression .
Mode of action
Aromatic amines, like “4-(Thiophen-3-yl)oxan-4-amine”, can interact with their targets through various mechanisms. One common mechanism is through electron transfer, which can lead to changes in the target’s structure or function .
Biochemical pathways
Similar compounds have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of action
Similar compounds can cause changes in cell signaling, gene expression, and metabolic processes .
Action environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
4-(Thiophen-3-yl)oxan-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.
Cellular Effects
The effects of 4-(Thiophen-3-yl)oxan-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to altered gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)oxan-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism also involves changes in the conformation of target proteins, which can affect their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)oxan-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged inhibition or activation of specific enzymes.
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)oxan-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
4-(Thiophen-3-yl)oxan-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites. For example, thiophene derivatives have been shown to influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)oxan-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, thiophene derivatives have been found to interact with membrane transporters, facilitating their uptake and distribution within cells . The compound’s ability to bind to specific proteins also influences its intracellular localization and biological activity.
Subcellular Localization
4-(Thiophen-3-yl)oxan-4-amine exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for its role in modulating cellular processes.
Propiedades
IUPAC Name |
4-thiophen-3-yloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-9(2-4-11-5-3-9)8-1-6-12-7-8/h1,6-7H,2-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZAIFDAEUMCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)

![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)
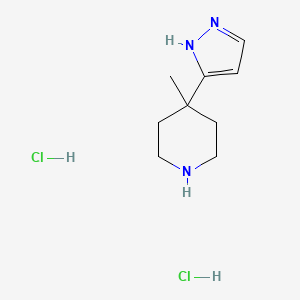
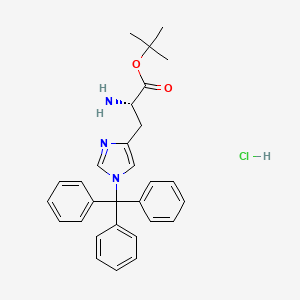
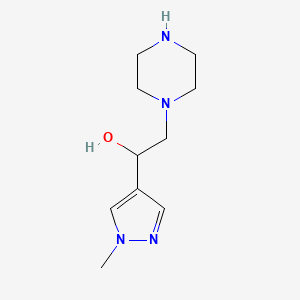

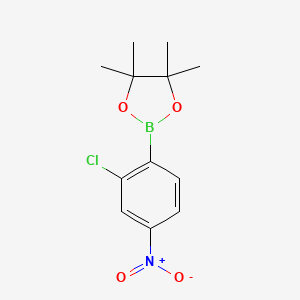


![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)

![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)
